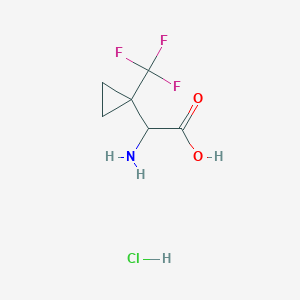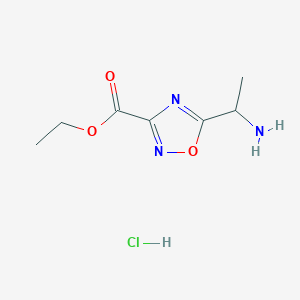
2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid hcl” is a chemical compound with the IUPAC name 2-amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid . It has a molecular weight of 219.59 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3NO2.ClH/c7-6(8,9)5(1-2-5)3(10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.59 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
Pharmaceutical Research and Drug Development
The compound’s unique structure, incorporating a trifluoromethyl group and a cyclopropyl ring, makes it a valuable intermediate in pharmaceutical research. It can be used to synthesize novel molecules with potential therapeutic effects. Its presence in a drug molecule could influence the drug’s metabolic stability, lipophilicity, and ability to interact with biological targets .
Biochemical Studies
AT29999 can serve as a building block in biochemical studies, particularly in the synthesis of peptides and small molecules that mimic the structure of naturally occurring bioactive compounds. This can help in understanding the interaction between drugs and their targets at a molecular level .
Material Science
In material science, this compound could be used to modify the surface properties of materials. The introduction of fluorinated compounds like AT29999 can result in materials with altered hydrophobicity, which is useful in creating repellent coatings or modifying material interactions with biological systems .
Chemical Synthesis
As a reagent, AT29999 is valuable in chemical synthesis. It can be used to introduce the trifluoromethyl cyclopropyl moiety into other chemical compounds, potentially leading to the discovery of new chemical entities with unique properties and applications .
Analytical Chemistry
In analytical chemistry, derivatives of AT29999 could be used as standards or reagents in chromatography and spectroscopy. These applications are essential for the qualitative and quantitative analysis of substances in various samples .
Agricultural Chemistry
The compound’s structural features may be explored for the development of new agrochemicals. Its incorporation into pesticides or herbicides could enhance their efficacy or selectivity, contributing to more sustainable agricultural practices .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, which refer to potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(1-2-5)3(10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYLOXPLDQNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2883484.png)







![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2883499.png)



